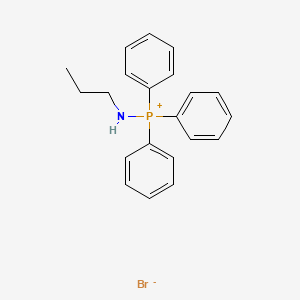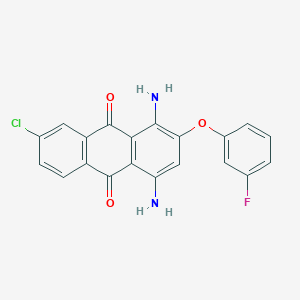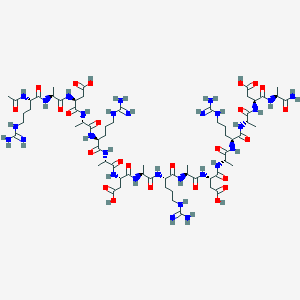![molecular formula C38H24N6O2 B13142805 6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine is a complex organic compound that features a bipyridine core substituted with oxadiazole and biphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the bipyridine coreCommon reagents used in these reactions include palladium catalysts, phosphine ligands, and various organic solvents .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the biphenyl and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could produce various reduced forms of the bipyridine core .
Wissenschaftliche Forschungsanwendungen
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of cancer research.
Wirkmechanismus
The mechanism by which 6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine exerts its effects is largely dependent on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
1,1’-Biphenyl-2,2’-diyl: A biphenyl derivative with additional functional groups.
1,1’-Biphenyl-4,4’-diyl: Another biphenyl derivative with different substitution patterns.
Uniqueness
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine is unique due to its combination of bipyridine, oxadiazole, and biphenyl moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific photophysical or coordination characteristics .
Eigenschaften
Molekularformel |
C38H24N6O2 |
|---|---|
Molekulargewicht |
596.6 g/mol |
IUPAC-Name |
2-(3-phenylphenyl)-5-[6-[6-[5-(3-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C38H24N6O2/c1-3-11-25(12-4-1)27-15-7-17-29(23-27)35-41-43-37(45-35)33-21-9-19-31(39-33)32-20-10-22-34(40-32)38-44-42-36(46-38)30-18-8-16-28(24-30)26-13-5-2-6-14-26/h1-24H |
InChI-Schlüssel |
NDESKPOPNNTYBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=CC(=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



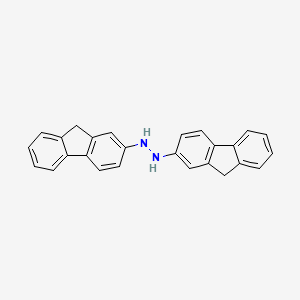

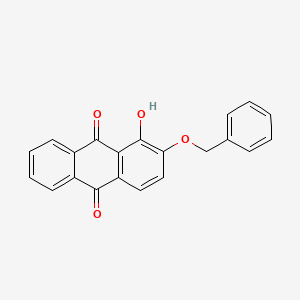
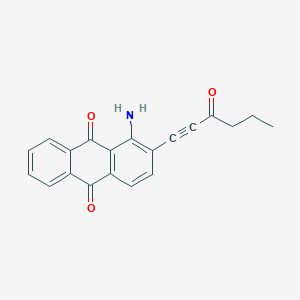
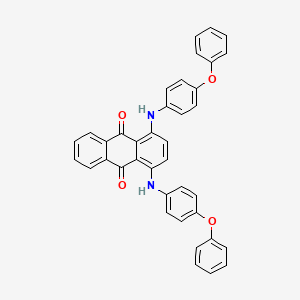
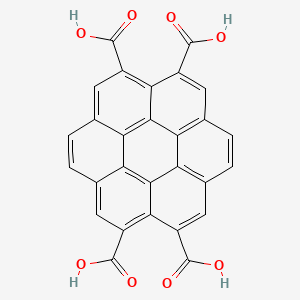
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
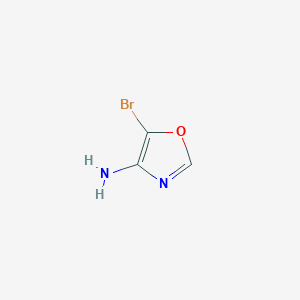
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
